(s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups, along with halogen substituents, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,6-difluorobenzene.
Halogenation: Introduction of the amino group through nucleophilic substitution reactions.
Chiral Resolution: Separation of the enantiomers to obtain the (s)-isomer.
Hydroxylation: Introduction of the hydroxyl group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can undergo reduction to form amines or other derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Protein Interaction: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: Potential candidate for drug development due to its unique structural properties.
Pharmacology: Studied for its pharmacological effects and mechanisms of action.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2-chlorophenyl)ethan-1-ol: Lacks the fluorine substituents.
2-Amino-2-(3,6-difluorophenyl)ethan-1-ol: Lacks the chlorine substituent.
Uniqueness
The unique combination of chlorine and fluorine substituents, along with the chiral center, gives (s)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol distinct chemical and biological properties
Properties
Molecular Formula |
C8H8ClF2NO |
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Molecular Weight |
207.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m1/s1 |
InChI Key |
DOSICJWIUSKCGF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1F)[C@@H](CO)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(CO)N)Cl)F |
Origin of Product |
United States |
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